

Data Presentation: Biochemical and Cellular Activity

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Compound of Interest		
Compound Name:	I-BRD9	
Cat. No.:	B1674236	Get Quote

The following table summarizes the in vitro potency and selectivity of **I-BRD9** and its key precursor analogs. Potency is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration. Higher pIC50 values indicate greater potency.

BRD9 pIC50 (TR- FRET)	BRD4 BD1 plC50 (TR-FRET)	Selectivity (BRD9 vs. BRD4 BD1)
6.7	4.7	100-fold
-	-	2-fold
-	-	4-fold
-	-	16-fold
-	-	50-fold
7.8 ± 0.21	5.6 ± 0.03	160-fold
7.3 ± 0.18	5.3 ± 0.07	100-fold
	FRET) 6.7 - - - 7.8 ± 0.21	FRET) (TR-FRET) 6.7 4.7 - - - - - - 7.8 ± 0.21 5.6 ± 0.03

Data sourced from Theodoulou et al., 2016.[2][4]

I-BRD9 (also referred to as compound 45) demonstrates nanomolar affinity for BRD9.[4] It exhibits over 700-fold selectivity against the BET (Bromodomain and Extra-Terminal domain) family of bromodomains and 200-fold selectivity against the highly homologous BRD7.[2][5] In



cellular assays, **I-BRD9** was used to identify genes regulated by BRD9 in Kasumi-1 cells, highlighting its utility in a cellular context.[5][6]

Experimental Protocols

The characterization of **I-BRD9** and its analogs involved several key experimental techniques to determine binding affinity, selectivity, and cellular activity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay was a primary method for determining the binding affinity of the compounds for BRD9 and other bromodomains, such as BRD4 BD1.[2]

Methodology:

- Reagents: Recombinant bromodomain proteins (e.g., BRD9, BRD4 BD1), a biotinylated histone peptide ligand, and detection reagents (e.g., europium-labeled streptavidin and APClabeled anti-tag antibody).
- Procedure: The assay is performed in a multi-well plate format. The test compound is incubated with the bromodomain protein. Subsequently, the biotinylated histone peptide and detection reagents are added.
- Detection: If the compound does not inhibit the interaction, the bromodomain protein binds to the histone peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
- Data Analysis: The inhibition of the FRET signal by the compound is measured, and the pIC50 value is calculated from the dose-response curve.

BROMOscan® Profiling

To assess the broader selectivity of **I-BRD9**, it was profiled against a panel of 34 bromodomains using the BROMOscan® technology.[2][4]

Methodology:



- Principle: This is a competition binding assay. The test compound is incubated with DNAtagged bromodomains and an immobilized ligand.
- Procedure: The amount of bromodomain bound to the immobilized ligand is measured in the presence and absence of the test compound.
- Detection: The amount of bound bromodomain is quantified using gPCR of the DNA tag.
- Data Analysis: The results are typically reported as pKd (the negative logarithm of the dissociation constant), providing a comprehensive selectivity profile.[4]

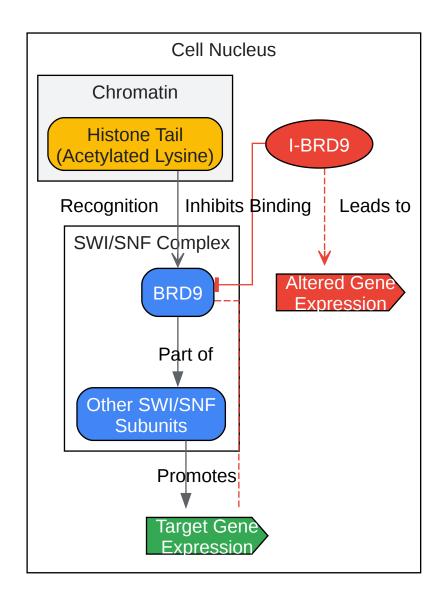
Cellular Assays

To confirm the cellular activity of **I-BRD9**, a chemoproteomic competition binding assay was performed in HUT-78 cell lysate.[4][6] This assay confirmed that **I-BRD9** binds to endogenous, full-length BRD9 and maintains its high selectivity over BET family members in a more physiologically relevant context.[4]

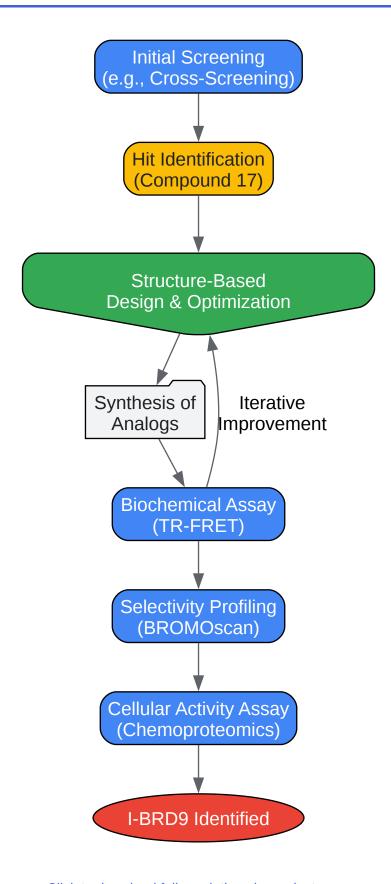
Visualizations Signaling Pathway of BRD9 Inhibition

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1] BRD9 recognizes acetylated lysine residues on histones, tethering the complex to specific genomic loci to modulate transcription.[1] I-BRD9 acts as a competitive inhibitor, preventing BRD9 from binding to acetylated histones.









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